An In-depth Technical Guide to 2-Propylphenol
An In-depth Technical Guide to 2-Propylphenol
CAS Number: 644-35-9
This technical guide provides a comprehensive overview of 2-propylphenol, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an examination of its biological activities with a focus on its role as an endocrine disruptor.
Chemical and Physical Properties
2-Propylphenol, also known as o-propylphenol, is an organic compound belonging to the alkylphenol family. It is characterized by a propyl group attached to the ortho position of a phenol ring. The physicochemical properties of 2-propylphenol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 644-35-9 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow or light purple liquid | |
| Boiling Point | 224-226 °C | |
| Melting Point | 7 °C | [1] |
| Density | 0.989 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.527 | |
| Flash Point | 93 °C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in oils and alcohol. | [1] |
| InChI | InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 | [1] |
| InChIKey | LCHYEKKJCUJAKN-UHFFFAOYSA-N | [1] |
| SMILES | CCCC1=CC=CC=C1O | [1] |
Experimental Protocols
This section outlines methodologies for the synthesis, purification, and analysis of 2-propylphenol, compiled from established chemical principles.
A common method for the synthesis of 2-propylphenol is the Friedel-Crafts alkylation of phenol with a propanol source, often in the presence of a zeolite catalyst.
Materials:
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Phenol
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1-Propanol
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Zeolite catalyst (e.g., H-ZSM-5)
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Toluene (solvent)
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Nitrogen gas
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Round-bottom flask with a reflux condenser and magnetic stirrer
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Heating mantle
Procedure:
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Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
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Add phenol and toluene to the round-bottom flask.
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Begin stirring and purge the system with nitrogen gas.
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Add the zeolite catalyst to the mixture.
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Heat the mixture to the desired reaction temperature (typically between 150-250 °C).
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Slowly add 1-propanol to the reaction mixture dropwise.
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Allow the reaction to proceed under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the catalyst.
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The resulting solution contains a mixture of propylphenol isomers (ortho, para, and meta) and unreacted starting materials.
The isomeric mixture of propylphenols can be separated and purified by fractional distillation under reduced pressure.
Materials:
-
Crude 2-propylphenol mixture
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Fractional distillation apparatus with a vacuum pump and Vigreux column
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Heating mantle
-
Collection flasks
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude 2-propylphenol mixture into the distillation flask.
-
Begin heating the flask gently while applying a vacuum.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the different fractions as they distill at their respective boiling points. Due to the close boiling points of the isomers, a highly efficient fractionating column is recommended.
-
The purity of the collected fractions should be assessed by GC-MS or NMR.
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of the reaction mixture and assessing the purity of the final product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., DB-5ms).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
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MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of 2-propylphenol and the separation of its isomers.
Instrumentation:
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HPLC system with a UV detector.
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Reversed-phase C18 column.
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 2-propylphenol.
Sample Preparation:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
Expected Chemical Shifts:
-
¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the propyl group.
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¹³C NMR (in CDCl₃): The spectrum will display distinct signals for each of the nine carbon atoms in the molecule.[2]
Biological Activity and Signaling Pathways
2-Propylphenol, as a member of the alkylphenol class of compounds, is recognized as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[1]
One of the primary mechanisms of endocrine disruption by 2-propylphenol is its antagonism of the androgen receptor (AR). Androgens, such as testosterone, play a crucial role in male reproductive development and function. By acting as an antagonist, 2-propylphenol can block the normal action of androgens.
The general mechanism of androgen receptor antagonism by alkylphenols involves several steps:
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Competitive Binding: 2-Propylphenol competes with endogenous androgens for binding to the ligand-binding domain of the AR.[3]
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Inhibition of Nuclear Translocation: The binding of 2-propylphenol to the AR can interfere with the receptor's conformational changes that are necessary for its translocation from the cytoplasm to the nucleus.[3]
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Disruption of Coactivator Interaction: Once in the nucleus, the AR must interact with coactivator proteins to initiate gene transcription. 2-Propylphenol-bound AR may be unable to effectively recruit these coactivators.[3]
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Inhibition of Gene Transcription: The ultimate result is the inhibition of the transcription of androgen-responsive genes, leading to a reduction in androgen-dependent physiological responses.[3][4]
2-Propylphenol has also been reported to inhibit the growth of microorganisms by targeting the electron transport chain, a fundamental process for cellular energy production.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification of 2-Propylphenol
Caption: Workflow for the synthesis, purification, and analysis of 2-propylphenol.
Signaling Pathway of 2-Propylphenol as an Androgen Receptor Antagonist
Caption: Mechanism of androgen receptor antagonism by 2-propylphenol.
